5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiazolidine-2,4-dione with 4-fluorobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Electrochemical reduction to produce reduced derivatives.
Substitution: Reactions involving nucleophilic substitution at the benzylidene position.
Common Reagents and Conditions
Reduction: Common reagents include hydrides and electrochemical methods using water as the hydrogen source.
Substitution: Reagents such as nucleophiles in the presence of a base.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPAR-γ. By binding to this receptor, the compound modulates gene expression, leading to improved insulin sensitivity and glucose metabolism . Additionally, it may inhibit mitochondrial pyruvate carrier, affecting mitochondrial functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-benzylthiazolidine-2,4-dione: Similar structure but lacks the fluorine atom, which may affect its biological activity.
5-Benzylidene-3-(4-hydroxybenzyl)thiazolidine-2,4-dione: Contains a hydroxyl group instead of a fluorine atom, leading to different pharmacological properties.
Uniqueness
5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C17H12FNO2S |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12FNO2S/c18-14-8-6-13(7-9-14)11-19-16(20)15(22-17(19)21)10-12-4-2-1-3-5-12/h1-10H,11H2/b15-10- |
InChI Key |
NFSIMQAJJFWONM-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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